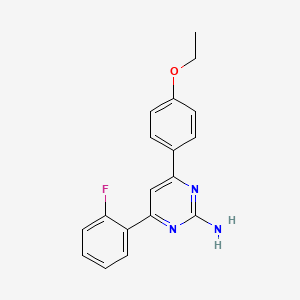
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine, or 4-BCPP, is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the benzodioxole class of compounds and has a unique chemical structure that allows it to interact with certain biological systems. This compound has been studied for its ability to affect the biochemical and physiological processes in organisms and has been found to have potential applications in pharmacology and biotechnology. In
科学研究应用
4-BCPP has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been studied for its ability to act as an agonist at certain serotonin receptors, which may make it useful in the study of neurological disorders. Additionally, 4-BCPP has been found to have potential applications in cancer research, as it has been shown to have anti-tumor effects in vitro.
作用机制
The exact mechanism of action of 4-BCPP is not yet fully understood. However, it is believed to act by binding to certain receptors and enzymes, which then leads to a variety of biochemical and physiological effects. For example, 4-BCPP has been found to bind to the acetylcholinesterase enzyme, which leads to an inhibition of its activity. Additionally, this compound has been found to bind to certain serotonin receptors, which leads to an activation of these receptors.
Biochemical and Physiological Effects
4-BCPP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which can lead to an increase in neurotransmitter levels. Additionally, this compound has been found to act as an agonist at certain serotonin receptors, which can lead to a variety of effects, such as increased alertness and improved mood.
实验室实验的优点和局限性
4-BCPP has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been found to have a high degree of stability in aqueous solutions. Additionally, 4-BCPP has been found to have a relatively low toxicity, which makes it safe for use in experiments. However, this compound does have some limitations for use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is not commercially available, which can make it difficult to obtain for use in experiments.
未来方向
There are several potential future directions for the study of 4-BCPP. One potential direction is to further investigate its potential applications in cancer research. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as depression and anxiety. Another potential direction is to further investigate the biochemical and physiological effects of 4-BCPP, as this could lead to a better understanding of its mechanism of action. Finally, this compound could be studied for its potential use in drug development, as it has been found to have inhibitory effects on certain enzymes and agonist effects on certain receptors.
合成方法
4-BCPP can be synthesized in a laboratory setting via a multistep synthesis process. The first step involves the reaction of 2-chlorophenylpyrimidine with 2-chlorobenzaldehyde to form 2-chloro-6-phenylpyrimidine. This intermediate compound is then reacted with 2H-1,3-benzodioxol-5-yl chloride in the presence of a base, such as triethylamine, to form 4-BCPP. This synthesis process has been optimized for maximum yield and has been found to be relatively efficient.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-4-2-1-3-11(12)14-8-13(20-17(19)21-14)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYXAAMXQPREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(2-chlorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)











